REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH:8]=[CH:7]2.[Br:13]Br>ClCCl>[Br:13][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[C:10](=[O:12])[NH:9][CH:8]=1
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CNC(C12)=O
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC(C2=C(C=CC=C12)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |